molecular formula C12H8BrI B12813326 3-Bromo-2-iodo-1,1'-biphenyl

3-Bromo-2-iodo-1,1'-biphenyl

Cat. No.: B12813326
M. Wt: 359.00 g/mol
InChI Key: YKISVVLDVQEPES-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-1,1'-biphenyl is a useful research compound. Its molecular formula is C12H8BrI and its molecular weight is 359.00 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrI

Molecular Weight

359.00 g/mol

IUPAC Name

1-bromo-2-iodo-3-phenylbenzene

InChI

InChI=1S/C12H8BrI/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H

InChI Key

YKISVVLDVQEPES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)I

Origin of Product

United States

Fundamental Aspects of 3 Bromo 2 Iodo 1,1 Biphenyl in Chemical Research

Nomenclature and Positional Isomerism in Dihalogenated Biphenyl (B1667301) Systems

The naming of 3-Bromo-2-iodo-1,1'-biphenyl follows the systematic rules of IUPAC nomenclature for substituted aromatic compounds. unacademy.comyoutube.com The parent structure is biphenyl, which consists of two benzene (B151609) rings connected by a single bond. youtube.com The numbering of the carbon atoms in one ring is designated 1 through 6, while the other ring is numbered 1' through 6'. youtube.com The prefixes "bromo" and "iodo" denote the halogen substituents, with their positions on the phenyl rings indicated by the locants 3 and 2, respectively. In this case, both substituents are on the same ring.

Table 1: Examples of Positional Isomers of Bromoiodobiphenyl

Compound NameCAS NumberMolecular FormulaKey Structural Feature
This compound167391-05-1C₁₂H₈BrIBoth halogens on the same ring in ortho/meta positions. bldpharm.com
2-Bromo-2'-iodo-1,1'-biphenyl39655-12-4C₁₂H₈BrIHalogens on different rings, both at the ortho position. chemicalbook.com
3-Bromo-4'-iodo-1,1'-biphenyl187275-73-6C₁₂H₈BrIHalogens on different rings at meta and para positions. nih.gov
3-Bromo-4-iodo-1,1'-biphenyl900806-53-3C₁₂H₈BrIBoth halogens on the same ring in meta/para positions. chemicalbook.com

This table is for illustrative purposes and does not represent an exhaustive list.

Theoretical Framework for Biphenyl Rotational Isomerism and Atropisomerism

The biphenyl system is not necessarily planar. Due to steric hindrance between the hydrogen atoms at the ortho positions (2, 2', 6, and 6'), the two phenyl rings are typically twisted relative to each other in the equilibrium conformation. libretexts.org However, the energy barrier to rotation around the central carbon-carbon single bond is low, allowing for rapid interconversion of conformers at room temperature. chiralpedia.com

This situation changes dramatically when bulky substituents are present at the ortho positions. quora.comvedantu.com The steric clash between these large groups can significantly increase the energy barrier to rotation, effectively restricting free rotation around the biphenyl bond. pharmaguideline.comslideshare.net If the substitution pattern also removes planes of symmetry, this hindered rotation can lead to a phenomenon called atropisomerism. quora.compharmaguideline.com Atropisomers are stereoisomers that can be isolated as separate enantiomers because of this restricted rotation, even without a traditional chiral center. chiralpedia.com

In the case of this compound, the presence of a bulky iodine atom at the ortho-position (position 2) is critical. This substituent can create significant steric hindrance with the adjacent phenyl ring, potentially creating a high enough rotational barrier to allow for the existence of stable atropisomers. slideshare.netyoutube.com For atropisomerism to be observed and the enantiomers to be resolvable, the energy barrier to rotation generally needs to be sufficiently high (typically >16-19 kcal/mol) to prevent rapid racemization at ambient temperatures. libretexts.org The presence of the ortho-iodo group strongly suggests that this compound is a candidate for exhibiting axial chirality. pharmaguideline.com

Significance within the Context of Organohalogen Chemistry

Organohalogen compounds, particularly aryl halides, are of immense importance in modern organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. nih.gov this compound is a bifunctional substrate, containing both an aryl iodide and an aryl bromide moiety. This differential halogenation is significant because the carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond exhibit different reactivities.

In palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira couplings, the C-I bond is generally more reactive and undergoes oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. acs.orgacs.org This difference in reactivity allows for selective or sequential functionalization of the molecule. For instance, a coupling reaction could be performed selectively at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different coupling reaction. This makes compounds like this compound valuable building blocks for the controlled, stepwise synthesis of complex, multi-substituted biphenyls and other poly-aromatic structures. thieme.de

While aryl iodides are often highly reactive in C-C coupling, they have sometimes been considered less efficient substrates in C-N coupling reactions, although recent advances in catalyst systems have largely overcome this limitation. nih.govmit.eduacs.org The presence of both functionalities offers synthetic chemists a versatile handle for constructing diverse molecular architectures.

Table 2: Relative Reactivity of Aryl Halide Bonds in Pd-Catalyzed Cross-Coupling

Bond TypeRelative Bond StrengthGeneral Reactivity in Oxidative AdditionTypical Application
C-IWeakerHighestInitial coupling in sequential reactions. nih.gov
C-BrIntermediateIntermediateCommonly used, good balance of reactivity and stability. thieme.de
C-ClStrongerLowestRequires more active catalysts or harsher conditions.

Advanced Synthetic Methodologies for 3 Bromo 2 Iodo 1,1 Biphenyl

Precursor Design and Strategic Selection for Selective Halogenation

The successful synthesis of 3-Bromo-2-iodo-1,1'-biphenyl hinges on a carefully planned strategy for introducing the halogen substituents with precise regiochemical control. The two primary approaches involve either the coupling of pre-halogenated precursors or the selective halogenation of a biphenyl (B1667301) core.

The use of an amino group is a well-established strategy to facilitate the regioselective halogenation of aromatic rings. vanderbilt.edu This group can direct incoming electrophiles to specific positions and can later be removed or converted into another functional group. However, the presence of an amino group can complicate subsequent metal-catalyzed arylation reactions. vanderbilt.edu

A more common and often more controllable strategy involves the synthesis and coupling of two specifically halogenated benzene (B151609) derivatives. For the synthesis of this compound, this would typically involve a cross-coupling reaction between a phenyl derivative and a 1-bromo-2,3-dihalobenzene or a similar precursor. The choice of reactants is critical for ensuring the correct final substitution pattern.

The selective halogenation of aromatic compounds can also be achieved using various catalytic systems. For instance, N-halosuccinimides in the presence of a catalyst like Zirconium(IV) chloride can perform chlorination, bromination, and iodination on various aromatic compounds with high selectivity under mild conditions. researchgate.net Similarly, copper(II) halides have been used for the para-selective direct bromination and chlorination of nitrosoarenes. acs.org These methods highlight the importance of choosing the appropriate reagent and catalyst to direct the halogen to the desired position on the precursor rings before the key carbon-carbon bond formation step.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation in Biphenyl Scaffolds

The central step in forming the this compound structure is the creation of the C-C single bond connecting the two phenyl rings. Transition metal catalysis provides the most efficient and versatile methods for this transformation.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming C-C bonds. nobelprize.org These reactions are widely used for their mild conditions and tolerance of a broad range of functional groups. nobelprize.orgnih.gov The general mechanism for these reactions involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to yield the biphenyl product and regenerate the catalyst. nobelprize.org

The Suzuki-Miyaura coupling is particularly prominent, reacting an arylboronic acid with an aryl halide. nobelprize.orgrsc.org It has been successfully used to synthesize a variety of polychlorinated biphenyls (PCBs) and their metabolites. nih.govresearchgate.net The choice of catalyst, such as those incorporating ferrocene-based phosphine ligands, can enhance the efficiency and shelf-life compared to older systems. nih.gov

The Negishi coupling utilizes an organozinc reagent, the Stille coupling employs an organotin reagent, and the Kumada coupling uses a Grignard (organomagnesium) reagent. rsc.org While highly effective, these methods can be sensitive to steric hindrance, which is a key consideration for synthesizing a 2,3-disubstituted biphenyl like the target compound. vanderbilt.edu However, optimization of reaction conditions and ligand choice can often overcome these challenges to produce sterically hindered biaryls in practical yields. vanderbilt.edu

Reaction NameOrganometallic Reagent (R-M)Typical Catalyst/LigandKey Advantages
Suzuki-Miyaura CouplingArylboronic acid or esterPd(PPh₃)₄, Pd(dppf)Cl₂High functional group tolerance; reagents are often stable and commercially available. nih.gov
Negishi CouplingOrganozincPd(dba)₂, Ni(acac)₂High reactivity and chemoselectivity. rsc.org
Stille CouplingOrganostannane (tin)Pd(PPh₃)₄Tolerant of many functional groups; mild reaction conditions. rsc.org
Kumada CouplingOrganomagnesium (Grignard)Ni or Pd complexesHigh reactivity of the Grignard reagent.

Copper-mediated coupling reactions predate many palladium and nickel-catalyzed methods and remain highly relevant, particularly for syntheses where other metals may fail. beilstein-journals.orgnih.gov The classical Ullmann condensation involves the self-coupling of two aryl halide molecules in the presence of stoichiometric copper metal at high temperatures. acs.org

Modern advancements have led to catalytic versions of the Ullmann reaction that proceed under much milder conditions. beilstein-journals.orgnih.gov These reactions often use soluble copper salts (e.g., CuI) in combination with specific ligands, such as diamines or BINOL derivatives. acs.org Copper-catalyzed methods are particularly valuable for constructing sterically hindered biaryls and have been successfully applied to the synthesis of complex natural products and designed biomolecules. vanderbilt.edubeilstein-journals.org The use of chelating ligands can dramatically improve the arylation process, allowing for efficient coupling of a variety of functionalized arylating agents. acs.org

Nickel-based catalysts offer a cost-effective and highly effective alternative to palladium for cross-coupling reactions. rsc.org Nickel can catalyze Suzuki and Negishi-type couplings to afford biphenyl derivatives, sometimes with unique reactivity compared to palladium. rsc.orgacs.org For instance, nickel catalysis has been used in the regio- and chemoselective synthesis of unsymmetrical biaryls from aryl halides and organozinc reagents. rsc.org The combination of a nickel catalyst with a donor ligand like tributylphosphine has been shown to facilitate aromatic Finkelstein reactions, suppressing side reactions such as homocoupling. nih.gov

In the pursuit of more sustainable and economical synthetic methods, iron-catalyzed cross-coupling has emerged as a significant area of research. nih.gov Iron is an earth-abundant, low-cost, and less toxic alternative to precious metals. nih.gov Iron-bisphosphine complexes have proven to be versatile catalytic systems for Kumada, Suzuki-Miyaura, and Negishi cross-couplings. nih.gov These methods can be used to form challenging C(sp³)–C(sp²) bonds and have been applied to the synthesis of biaryls. nih.govasianpubs.org While still facing challenges in matching the broad substrate scope of palladium, iron catalysis represents a promising frontier in the synthesis of biphenyl scaffolds. nih.govrsc.org Mechanistic studies indicate that ate-iron(II) species are key intermediates formed via transmetalation, which then react with the electrophile to yield the cross-coupling product. mdpi.com

Halogenation and Halogen-Exchange Transformations

After the formation of the biphenyl core, or as a final step in the synthesis of a precursor, specific halogenation or halogen-exchange reactions are required to install the bromine and iodine atoms at the desired 3- and 2-positions, respectively.

Direct electrophilic halogenation of an existing biphenyl ring requires careful control of regioselectivity. The reaction of an aromatic compound with a halogen in the presence of a Lewis acid catalyst is a typical method for this transformation. wikipedia.org

A more precise and widely used method for introducing an iodine atom is the Finkelstein reaction , which involves a halogen exchange. manac-inc.co.jpmanac-inc.co.jpwikipedia.org In this SN2 reaction, an alkyl or aryl chloride or bromide is converted to the corresponding iodide by treatment with an excess of an alkali iodide, typically sodium iodide in acetone. manac-inc.co.jpwikipedia.org While classic Finkelstein reactions are challenging on unactivated aryl halides, modern catalytic systems have been developed to overcome this limitation. The "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide in combination with diamine ligands or by certain nickel complexes, allowing for the smooth conversion of aryl bromides to aryl iodides. nih.govwikipedia.org This makes it a highly plausible strategy to first synthesize a 2,3-dibromo-1,1'-biphenyl intermediate and then selectively convert the more reactive 2-bromo substituent to an iodo group via a catalyzed halogen exchange.

Reaction TypeTypical ReagentsCatalyst/MediatorApplicability
Electrophilic BrominationBr₂, NBSFeBr₃, AlCl₃, ZrCl₄ researchgate.netDirect bromination of aromatic rings.
Electrophilic IodinationI₂, NISOxidizing agent (e.g., HNO₃), ZrCl₄ researchgate.netDirect iodination of aromatic rings.
Aromatic Finkelstein (Br to I)NaI, KICuI/diamine ligand, nih.gov NiBr₂/phosphine ligand nih.govConversion of aryl bromides to aryl iodides. nih.govwikipedia.org
Photo-induced FinkelsteinNaI, I₂ (catalytic)UV lightMetal-free conversion of aryl bromides to aryl iodides. nih.gov

Regioselective Electrophilic Halogenation Protocols

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for the halogenation of aromatic rings. However, achieving high regioselectivity on an already substituted biphenyl system is often difficult due to the complex interplay of activating and deactivating groups, which can lead to mixtures of isomers. researchgate.netwikipedia.org For the synthesis of this compound, a potential strategy involves the selective bromination of 2-iodo-1,1'-biphenyl. The iodine atom at the 2-position acts as a bulky, weakly deactivating ortho-, para-director. The steric hindrance from the adjacent phenyl ring and the iodine atom can direct the incoming electrophilic bromine to the less hindered positions.

Modern protocols for electrophilic halogenation often employ reagents that offer enhanced reactivity and selectivity under milder conditions. For iodination, reagents like N-iodosuccinimide (NIS) or combinations of molecular iodine with a strong oxidizing agent can be used. d-nb.info For bromination, N-bromosuccinimide (NBS) is a common choice. The choice of solvent and catalyst is crucial in controlling the outcome. For instance, halogenation of phenols can be faster in polar solvents under basic conditions because the resulting phenoxide ions are more electron-rich and thus more susceptible to electrophilic attack. wikipedia.org While direct halogenation of the parent biphenyl often yields complex mixtures, using a pre-functionalized biphenyl, such as one with a strongly directing group, can significantly improve the regioselectivity of a subsequent halogenation step.

Reagent SystemHalogen SourceTypical ConditionsSelectivity Control
N-Iodosuccinimide (NIS)I+Acetonitrile (B52724), Trifluoroacetic acidElectronic effects of substituents
N-Bromosuccinimide (NBS)Br+CCl4, Peroxide initiator (radical) or Acid catalyst (electrophilic)Reaction mechanism (radical vs. electrophilic)
I2 / Oxidizing AgentI+Nitric acid, Sulfuric acidStrong acid medium, substrate reactivity
Br2 / Lewis AcidBr+FeBr3, AlCl3Catalyst-substrate complex, steric hindrance

Directed Ortho-Metalation and Halogen Trapping

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orguvm.edu This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group like an amide, methoxy, or sulfoxide, coordinates to an organolithium base (e.g., n-butyllithium or s-butyllithium). wikipedia.orguwindsor.cabaranlab.org This coordination positions the base to selectively deprotonate the proton at the ortho position, forming a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca

This nucleophilic intermediate can then be "trapped" by reacting it with an electrophilic halogen source. For the synthesis of this compound, a plausible DoM strategy could start with a 2-iodo-1,1'-biphenyl bearing a DMG at a suitable position. For instance, if a DMG were present on the second ring, ortho-lithiation followed by trapping with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide) could install the bromine atom. The key advantage of DoM is its exceptional regiocontrol, allowing for the formation of substitution patterns that are inaccessible through classical electrophilic substitution. wikipedia.org

General DoM Halogenation Scheme:

Coordination: A directing group (DMG) on the biphenyl ring coordinates to a strong lithium base like n-BuLi.

Deprotonation: The base removes a proton from the position ortho to the DMG, forming an aryllithium species. wikipedia.org

Halogenation: The aryllithium intermediate reacts with an electrophilic halogen source (E-X), such as I2 or Br2, to install the halogen atom at the targeted position.

Halogen Scrambling and Interconversion Studies

Halogen scrambling or interconversion involves the exchange of one halogen atom for another on an aromatic ring. A common method to achieve this is through halogen-metal exchange followed by quenching with a different halogen source. For instance, a bromo-substituted biphenyl can be treated with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures. This selectively replaces the bromine atom with lithium, forming an aryllithium intermediate. This intermediate can then be reacted with an iodine source, such as molecular iodine (I₂), to yield the corresponding iodo-biphenyl.

This process can be highly selective, as the rate of halogen-metal exchange is often faster for heavier halogens (I > Br > Cl). This allows for the selective conversion of a bromine atom to an iodine atom in the presence of a chlorine atom. A reaction for converting 3-bromothiophene to 3-iodothiophene has been demonstrated using copper(I) iodide in a polar aprotic solvent at elevated temperatures, which could be conceptually applied to biphenyl systems. google.com Such interconversion studies are crucial for creating diverse substitution patterns and accessing specific isomers that may be difficult to synthesize directly.

Alternative Synthetic Pathways (e.g., Aryne Chemistry, Radical Reactions)

Beyond traditional ionic pathways, alternative methods involving highly reactive intermediates have been explored for the synthesis of complex biaryls.

Aryne Chemistry : Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents. wiley-vch.de They can be generated from ortho-dihaloarenes or, more commonly, from 2-(trimethylsilyl)aryl triflates. Once generated, the aryne can undergo various cycloaddition or nucleophilic trapping reactions. For the synthesis of this compound, a potential aryne-based route could involve the generation of an aryne from a suitably substituted precursor, followed by a reaction that introduces the bromo and iodo groups in a controlled manner, although this would be a non-trivial synthetic challenge.

Radical Reactions : Free-radical reactions offer another avenue for C-H functionalization. researchgate.net Nitrogen-centered radicals can be generated from amides by treatment with a diacetoxyiodobenzene (DIB)-iodine system. acs.org These radicals can then undergo intramolecular cyclization onto an aromatic ring. While less common for direct C-H halogenation to form specific isomers like this compound, radical pathways are instrumental in other transformations. For example, radical decarboxylation reactions (bromodecarboxylation) can convert carboxylic acids into bromides. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of any synthetic protocol hinges on the careful optimization of reaction conditions. This involves systematically varying parameters such as solvent, temperature, catalyst, and reagent stoichiometry to maximize product yield and regioselectivity. researchgate.netbeilstein-journals.org High-throughput experimentation and machine learning algorithms are increasingly being used to accelerate this process. beilstein-journals.org

For the synthesis of halogenated biphenyls, cross-coupling reactions like the Suzuki-Miyaura reaction are common, and their optimization is well-documented. Key factors include the choice of palladium catalyst, phosphine ligand, base, and solvent system. For instance, a study optimizing a Suzuki coupling reaction might compare different bases and solvents to determine the ideal conditions for coupling a bromo-iodophenyl boronic acid with another aryl halide.

Below is an example data table illustrating the optimization of a hypothetical cross-coupling reaction to form a dihalobiphenyl, showcasing how systematic changes in reaction parameters can influence the outcome.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh3)4 (3)PPh3Na2CO3Toluene/H2O10065
2Pd(OAc)2 (2)SPhosK3PO4Dioxane/H2O10088
3Pd(OAc)2 (2)SPhosK3PO4Dioxane/H2O8075
4Pd(OAc)2 (2)SPhosCs2CO3Dioxane/H2O10092
5Pd(OAc)2 (1)SPhosCs2CO3Dioxane/H2O10085

This systematic approach allows chemists to identify the optimal set of conditions that provide the desired product with high efficiency and purity, minimizing waste and maximizing resource utilization. beilstein-journals.org

Mechanistic Studies of Reactions Involving 3 Bromo 2 Iodo 1,1 Biphenyl

Elucidation of Reaction Pathways for Cross-Coupling

The selective functionalization of 3-Bromo-2-iodo-1,1'-biphenyl in cross-coupling reactions would be governed by the differential reactivity of the C-I and C-Br bonds. Typically, the C-I bond is more reactive towards oxidative addition than the C-Br bond, which would likely dictate the initial steps of a sequential cross-coupling strategy.

Oxidative Addition Processes

The initial and often rate-determining step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. For this compound, the selective oxidative addition into the C-I bond is anticipated due to its lower bond dissociation energy compared to the C-Br bond. The reaction would proceed by the coordination of the palladium(0) species to the aryl iodide, followed by the cleavage of the C-I bond to form a square-planar arylpalladium(II) intermediate.

Table 1: Postulated Relative Reactivity in Oxidative Addition

BondRelative Bond Dissociation EnergyExpected Reactivity towards Pd(0)
C-ILowerHigher
C-BrHigherLower

This table represents a general trend and is not based on experimental data for this compound.

Transmetalation Kinetics and Thermodynamics

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the arylpalladium(II) complex. The kinetics and thermodynamics of this step would be influenced by the nature of the ligand on the palladium, the organometallic reagent, and the base used in the reaction. For the intermediate formed from this compound, the steric hindrance from the adjacent phenyl ring and the remaining bromine atom could impact the rate of transmetalation.

Reductive Elimination Mechanisms

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst. This step is crucial for forming the new C-C bond. The geometry of the diorganopalladium(II) intermediate, specifically the cis-orientation of the two organic ligands, is a prerequisite for concerted reductive elimination. The electronic properties of the ligands and the biphenyl (B1667301) moiety would influence the facility of this step.

Mechanisms of Selective Functional Group Transformations

Beyond cross-coupling, the differential reactivity of the two halogen atoms could be exploited for other selective transformations. For instance, a selective lithiation or Grignard formation at the more reactive iodo position could be envisioned, followed by quenching with an electrophile. However, no specific studies detailing such transformations for this compound have been found.

Catalyst Deactivation Pathways and Regeneration Strategies

In palladium-catalyzed reactions, catalyst deactivation can occur through various pathways, including the formation of palladium black, ligand degradation, or the formation of unreactive palladium clusters. In the context of dihaloarenes like this compound, side reactions such as homocoupling or reduction of the halide could also contribute to lower catalytic efficiency. The specific deactivation pathways and potential regeneration strategies for catalysts used in reactions of this particular compound remain an open area for research.

Chemoselective Reactivity and Derivatization Pathways of 3 Bromo 2 Iodo 1,1 Biphenyl

Differential Reactivity of Aryl Bromides versus Aryl Iodides

The difference in reactivity between aryl halides is a well-established principle in organic chemistry, primarily governed by the strength of the carbon-halogen bond and the ease of oxidative addition to a metal catalyst, a key step in many cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F. researchgate.netrsc.org This trend is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group.

For 3-Bromo-2-iodo-1,1'-biphenyl, the carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This inherent difference allows for selective reactions at the iodine position under conditions where the bromine remains intact. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the C-I bond occurs at a much faster rate and under milder conditions than the addition to the C-Br bond. researchgate.netnih.gov

However, it is worth noting that under certain "classical" palladium/triphenylphosphine catalyst systems and at lower temperatures (~50 °C), aryl iodides can exhibit surprisingly poor reactivity in Suzuki-Miyaura couplings compared to their bromide counterparts. utas.edu.auacs.org This has been attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. utas.edu.auacs.org Nevertheless, by carefully selecting the catalyst, ligands, and reaction conditions, the iodine atom can be selectively targeted. nih.gov

Orthogonal Functionalization Strategies

The term "orthogonal functionalization" refers to the selective modification of one functional group in the presence of another, different functional group. The distinct reactivities of the C-I and C-Br bonds in this compound make it an ideal substrate for such strategies.

Selective Transformation at the Iodine Center

The higher reactivity of the aryl iodide allows for selective transformations at the 2-position. A primary method for this is the metal-halogen exchange, most commonly using organolithium reagents like n-butyllithium or t-butyllithium. wikipedia.orgharvard.eduprinceton.edu This reaction is kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.orgprinceton.edu The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for selective functionalization at the iodine center. By employing appropriate catalysts and reaction conditions, Suzuki-Miyaura, Sonogashira, and other coupling reactions can be performed selectively at the C-I bond, leaving the C-Br bond available for subsequent transformations. nih.gov

Selective Transformation at the Bromine Center

While less reactive than the C-I bond, the C-Br bond can also be selectively functionalized. This is typically achieved after the more reactive iodine has been transformed or by using reaction conditions that favor the activation of the C-Br bond. For instance, after an initial coupling reaction at the iodine position, a more active palladium catalyst or higher reaction temperatures can be used to induce a second coupling at the bromine position. nih.gov

Sequential Multi-Coupling Reactions

The differential reactivity of the two halogen atoms in this compound allows for sequential, one-pot multi-coupling reactions. This strategy is highly efficient as it avoids the need for isolation and purification of intermediates. For example, a Suzuki-Miyaura coupling can be performed at the iodine position at a lower temperature, and upon completion, a second boronic acid and a change in reaction conditions (e.g., higher temperature) can be introduced to facilitate a second coupling at the bromine position. nih.gov This approach provides a streamlined pathway to complex, unsymmetrically substituted biphenyl (B1667301) derivatives.

A notable application of this sequential reactivity is in the synthesis of carbazole (B46965) derivatives. labxing.comresearchgate.netnih.govrsc.orgrsc.org The initial reaction often involves a palladium-catalyzed process at the more reactive 2-iodo position, followed by an intramolecular C-H activation and amination to form the carbazole ring system. labxing.com

Electrophilic Aromatic Substitution Reactions on the Biphenyl Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.comlumenlearning.comlibretexts.org The biphenyl system is generally more reactive towards EAS than benzene (B151609) because the phenyl group is an activating group. The incoming electrophile will be directed to the ortho and para positions of the unsubstituted ring, as the phenyl group is an ortho, para-director. youtube.com

For this compound, the situation is more complex due to the presence of the halogen substituents. Both bromine and iodine are deactivating groups but are also ortho, para-directors. Therefore, electrophilic substitution on the halogenated ring would be disfavored compared to the unsubstituted ring. If substitution were to occur on the halogenated ring, the position of attack would be influenced by the directing effects of both the bromo and iodo substituents.

Interactive Data Table: Reactivity of Aryl Halides in Cross-Coupling Reactions

Aryl HalideRelative ReactivityC-X Bond Dissociation Energy (kcal/mol)
Aryl IodideHighest~65
Aryl BromideMedium~81
Aryl ChlorideLow~96

Interactive Data Table: Orthogonal Functionalization of this compound

Reaction TypeSelective PositionTypical Reagents/ConditionsProduct Type
Metal-Halogen ExchangeIodinen-BuLi or t-BuLi, low temperatureAryllithium intermediate
Suzuki-Miyaura CouplingIodinePd catalyst, boronic acid, mild conditions2-Aryl-3-bromo-1,1'-biphenyl
Sequential Suzuki-MiyauraIodine then Bromine1. Pd catalyst, boronic acid 1, mild temp. 2. Boronic acid 2, higher temp.2,3-Diaryl-1,1'-biphenyl
Carbazole SynthesisIodine (initially)Pd catalyst, amine source, C-H activationCarbazole derivative

Lithiation and Grignard Reagent Formation and Subsequent Quenching Reactions

The formation of organometallic intermediates from aryl halides is a fundamental transformation in organic synthesis. In the case of this compound, the presence of two different halogen atoms on the same aromatic ring system invites an exploration of chemoselectivity. The key to this selectivity lies in the difference in bond strengths and electronegativity between the carbon-iodine and carbon-bromine bonds.

It is a well-established principle in organometallic chemistry that the rate of halogen-metal exchange follows the trend I > Br > Cl. harvard.edu This is attributed to the weaker carbon-iodine bond and the greater polarizability of iodine, which facilitates the exchange reaction with organolithium reagents or magnesium metal. Consequently, when this compound is treated with one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), or with magnesium metal, the reaction is expected to occur selectively at the carbon-iodine bond, leaving the carbon-bromine bond intact.

This chemoselectivity allows for the generation of a (3-bromo-1,1'-biphenyl-2-yl)lithium or a (3-bromo-1,1'-biphenyl-2-yl)magnesium halide intermediate. These powerful nucleophiles can then be trapped with a wide range of electrophiles to introduce new functional groups at the 2-position of the biphenyl system. The remaining bromine atom at the 3-position can then be utilized in subsequent transformations, such as further metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions, providing a pathway to highly functionalized, unsymmetrical biphenyl derivatives.

While specific research detailing the lithiation and Grignard reactions of this compound is not extensively documented in publicly available literature, the expected reactivity can be confidently inferred from studies on analogous compounds. For instance, research on the selective monolithiation of 2,2'-dibromobiphenyl (B83442) has demonstrated that controlled reaction conditions can effectively yield a monolithiated species that can be trapped with various electrophiles. This precedent strongly supports the feasibility of selective functionalization of this compound.

The general reaction scheme for the selective lithiation and subsequent quenching of this compound is depicted below:

Figure 1: Chemoselective lithiation of this compound and subsequent reaction with an electrophile (E+).

A variety of electrophiles can be employed to quench the lithiated intermediate, leading to a diverse array of 2'-substituted-3-bromo-1,1'-biphenyls. The following table provides an illustrative, yet scientifically plausible, summary of potential quenching reactions and their expected products, based on established reactivity patterns of organolithium compounds.

Entry Electrophile (E+) Product (3-Bromo-2'-substituted-1,1'-biphenyl) Expected Yield Range (%)
1H₂O3-Bromo-1,1'-biphenyl>90
2D₂O3-Bromo-2'-deuterio-1,1'-biphenyl>90
3(CH₃)₂SO₄3-Bromo-2'-methyl-1,1'-biphenyl80-90
4(CH₃)₃SiCl3-Bromo-2'-(trimethylsilyl)-1,1'-biphenyl85-95
5DMF (N,N-Dimethylformamide)3-Bromo-1,1'-biphenyl-2'-carbaldehyde70-85
6CO₂3-Bromo-1,1'-biphenyl-2'-carboxylic acid75-90
7PhCHO (Benzaldehyde)(3-Bromo-[1,1'-biphenyl]-2'-yl)(phenyl)methanol80-95
8(CH₃)₂CO (Acetone)2-(3-Bromo-[1,1'-biphenyl]-2'-yl)propan-2-ol80-90

This table is illustrative and compiled based on known reactivities of similar organolithium species. Actual yields may vary depending on specific reaction conditions.

Similarly, the formation of a Grignard reagent from this compound would proceed via selective insertion of magnesium at the carbon-iodine bond. This organomagnesium intermediate, while generally less reactive than its organolithium counterpart, offers a complementary and often more selective route to functionalization, particularly with sensitive electrophiles.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Purity Assessment

High-Resolution NMR Spectroscopy for Complete Structural Elucidation (e.g., 1H, 13C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

¹H NMR: For 3-Bromo-2-iodo-1,1'-biphenyl, the ¹H NMR spectrum would be expected to show eight distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern would lead to a complex series of multiplets (doublets, triplets, and doublet of doublets) due to spin-spin coupling between adjacent protons. The specific chemical shifts and coupling constants (J-values) would be unique to this isomer.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display 12 distinct signals for the 12 carbon atoms of the biphenyl (B1667301) skeleton. The carbons directly bonded to the bromine (C-3) and iodine (C-2) would exhibit characteristic chemical shifts influenced by the electronegativity and heavy atom effect of the halogens. The C-I bond would likely result in a signal at a significantly higher field (lower ppm value) compared to the C-Br bond.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning each proton and carbon signal. COSY would establish proton-proton connectivities within each phenyl ring, while HSQC and HMBC would link protons to their directly attached carbons and to carbons two or three bonds away, respectively, confirming the substitution pattern and the connectivity between the two rings.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis (e.g., LC-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and analyzing the fragmentation of the molecule.

Molecular Formula Confirmation: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺˙). For C₁₂H₈BrI, the expected monoisotopic mass is 357.8854 g/mol . nih.gov The technique's precision allows for the differentiation from other potential elemental compositions. The isotopic pattern would be highly characteristic, showing the presence of one bromine atom (with its ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Fragmentation Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule would undergo fragmentation. nih.gov The fragmentation pattern is predictable and serves as a fingerprint for the structure. Expected fragmentation pathways would include the loss of the halogen atoms (Br˙ and I˙) and potentially the cleavage of the biphenyl bond, leading to characteristic fragment ions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify functional groups and bond vibrations within a molecule.

FT-IR: The FT-IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 650-900 cm⁻¹ region), which are indicative of the substitution pattern. rasayanjournal.co.in The C-Br and C-I stretching vibrations would appear at lower frequencies in the fingerprint region (below 1000 cm⁻¹). nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. This technique can be particularly useful for observing the C-Br and C-I bonds, which may give rise to distinct and identifiable signals.

X-ray Diffraction Analysis for Solid-State Structural Parameters and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise data on:

Bond Lengths and Angles: The exact lengths of all bonds (C-C, C-H, C-Br, C-I) and the angles between them would be determined.

Torsional Angle: The dihedral (torsional) angle between the two phenyl rings is a key structural parameter for biphenyls and would be precisely measured. This angle is influenced by the steric hindrance caused by the bulky substituents at the ortho-position (the iodo group at C-2).

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as halogen bonding or π-π stacking, which govern the solid-state properties of the material.

Chromatographic Methods (GC-MS, HPLC) for Purity, Isomer Separation, and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a sample, separating it from isomers, and monitoring the progress of its synthesis.

GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for separating volatile compounds and identifying them. researchgate.net this compound would have a specific retention time on a given GC column under defined conditions. This method would be highly effective for separating it from starting materials, byproducts, and other isomers, while the coupled mass spectrometer would confirm the identity of the eluted peak.

HPLC: High-Performance Liquid Chromatography is another key separation technique, particularly useful for less volatile compounds or for purification on a larger scale. nih.gov A specific combination of a stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be developed to achieve optimal separation of this compound from impurities. A UV detector is commonly used with HPLC, as the aromatic rings of the biphenyl structure would strongly absorb UV light.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Iodo 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For 3-Bromo-2-iodo-1,1'-biphenyl, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G**), can elucidate its electronic structure and reactivity. mdpi.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. mdpi.com For this compound, the MEP surface would show negative potential around the electronegative halogen atoms and the π-systems of the phenyl rings, indicating sites susceptible to electrophilic attack. mdpi.com The area around the iodine atom, known as a σ-hole, is expected to show a region of positive potential, crucial for halogen bonding. beilstein-journals.org

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability researchgate.net
Dipole Moment2.1 DMeasures overall polarity of the molecule nih.gov
Electronegativity (χ)3.85 eVDescribes the power to attract electrons mdpi.com
Chemical Hardness (η)2.65 eVMeasures resistance to change in electron distribution mdpi.com

Conformational Landscape Analysis and Rotational Barriers

The two phenyl rings in biphenyl (B1667301) derivatives are not coplanar, especially with bulky ortho-substituents. The presence of a large iodine atom at the C2 position of this compound introduces significant steric hindrance, forcing the rings to adopt a twisted or dihedral angle relative to each other.

Conformational analysis involves calculating the molecule's potential energy as a function of the dihedral angle between the two phenyl rings. This analysis reveals the most stable conformation (ground state) and the energy barriers to rotation around the central C-C bond. researchgate.net For biphenyls with a single ortho-substituent, these barriers can be significant, ranging up to 15.4 kcal/mol. researchgate.net Given the size of the iodine atom, the rotational barrier in this compound is expected to be substantial, restricting free rotation at room temperature. The ground state will be a twisted conformation, and the transition state for rotation will be a more planar arrangement where steric repulsion is maximized.

Table 2: Calculated Rotational Energy Profile for this compound (Illustrative)

ConformationDihedral Angle (Φ)Relative Energy (kcal/mol)
Ground State~65°0
Transition State0° / 180°~18
Ground State~-65°0

Molecular Dynamics Simulations for Conformational Flux

While conformational analysis identifies static energy minima and barriers, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motions of atoms based on classical mechanics, MD can explore the conformational space available to this compound at a given temperature.

An MD simulation would reveal the "conformational flux," showing how the dihedral angle between the phenyl rings fluctuates around the low-energy twisted conformations. It would also allow for the observation of the frequency and timescale of transitions between different conformational states, provided the simulation is long enough and the energy barrier can be overcome by the available thermal energy. For a molecule with a high rotational barrier like this compound, MD simulations would likely show the molecule being "trapped" in one of its stable twisted conformations for extended periods.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov While no specific QSAR models for this compound exist, it could be included in a dataset of related halogenated biphenyls to develop such a model.

In a hypothetical QSAR study, various molecular descriptors for this compound and similar compounds would be calculated. nih.gov These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformational angles.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors would then be used to build a mathematical model that predicts a specific activity, such as binding affinity to a receptor or toxicity. nih.gov For instance, the model might reveal that high hydrophobicity and the presence of a halogen bond donor at a specific position are critical for the observed activity.

Table 3: Illustrative Molecular Descriptors for QSAR Modeling

Descriptor TypeDescriptor NameIllustrative Value for this compound
HydrophobicXLogP34.9
ElectronicDipole Moment2.1 D
TopologicalRotatable Bond Count1 guidechem.com
TopologicalComplexity183 guidechem.com

Prediction of Spectroscopic Data and Comparison with Experimental Values

Computational methods are widely used to predict various types of spectra, which can aid in the identification and characterization of compounds. rsc.org

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). The predicted shifts for this compound can be compared with experimental data to confirm its structure.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. mdpi.com These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the computed vibrational spectrum with the experimental one helps in assigning the observed bands to specific molecular motions (e.g., C-H stretching, C-Br stretching, C-I stretching, phenyl ring modes).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For biphenyl systems, these calculations can help understand how substituents and conformation affect the electronic transitions. researchgate.net

Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic TechniquePredicted Value (Illustrative)Corresponding Experimental Region
¹H NMR7.2 - 7.8 ppmAromatic region
¹³C NMR110 - 145 ppmAromatic region
IR (C-I stretch)~500-600 cm⁻¹Fingerprint region
IR (C-Br stretch)~600-700 cm⁻¹Fingerprint region
UV-Vis (λ_max)255 nmUV region

Analysis of Halogen Bonding and Weak Intermolecular Interactions

The presence of both bromine and iodine atoms makes this compound a candidate for engaging in halogen bonding (XB). A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophilic site. beilstein-journals.orgprinceton.edu Iodine is a particularly strong halogen bond donor.

Theoretical calculations can be used to analyze and quantify these interactions:

Intramolecular Interactions: The proximity of the ortho-iodine and meta-bromine on the same phenyl ring could lead to intramolecular interactions, although the geometry is not ideal. More significantly, in certain conformations, an intramolecular I···Br interaction between the two different rings might be possible, though likely strained. Studies on 1,2-dihalobenzenes have shown that short intramolecular Br–I contacts can exist. researchgate.net

Intermolecular Interactions: In a condensed phase (like a crystal), this compound can act as a halogen bond donor via its iodine atom, interacting with a Lewis basic site on a neighboring molecule (e.g., another halogen atom or a π-system). beilstein-journals.org Computational methods like Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak bonds, including halogen bonds and C-H···π interactions, which collectively dictate the crystal packing. nih.govias.ac.in

Table 5: Characteristics of Potential Halogen Bonds in this compound

Interaction TypeDonorAcceptorTypical Distance (% of Σr_vdW)Typical Angle (C-X···A)
Intermolecular XBC-IBr atom on neighbor~80-85%~170-180° beilstein-journals.org
Intermolecular XBC-IPhenyl Ring (π-system)VariableVariable
IntramolecularC-IC-Br (on same ring)N/A (Geometrically unlikely)N/A

Applications and Advanced Functional Materials Research

Role as a Synthetic Intermediate for Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to create chiral molecules with a high degree of enantiomeric purity, 3-Bromo-2-iodo-1,1'-biphenyl serves as a key starting material. The creation of enantioenriched products is crucial in pharmacology and materials science. The substitution pattern of this biphenyl (B1667301) derivative is particularly suited for generating atropisomers—molecules that are chiral due to restricted rotation around a single bond.

The 2-iodo and 3-bromo substituents can be selectively manipulated through various cross-coupling reactions to introduce bulky groups. This steric hindrance around the biphenyl C-C single bond creates a high rotational barrier, locking the molecule into a specific, non-planar conformation and thus establishing axial chirality. This controlled, stepwise functionalization allows for the rational design of chiral scaffolds that can influence the stereochemical outcome of chemical reactions.

Precursors for Polyaromatic Hydrocarbons and Extended Pi-Systems

The synthesis of large, conjugated organic molecules like polyaromatic hydrocarbons (PAHs) and other extended π-systems is of great interest for applications in organic electronics. This compound is an ideal starting point for constructing these complex architectures in a modular and controlled fashion. The differing reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for sequential reactions. nih.gov

Typically, the carbon-iodine bond is more reactive and can undergo a selective cross-coupling reaction, such as a Sonogashira or Suzuki coupling, while leaving the carbon-bromine bond intact. nih.gov Subsequently, the less reactive C-Br bond can be subjected to a second, different coupling reaction. nih.govnih.gov This sequential approach enables the precise assembly of non-symmetrical, π-extended structures. These resulting PAHs often exhibit unique photophysical properties, making them suitable for use in advanced materials. nih.govresearchgate.net For instance, the incorporation of main group elements like boron into the PAH framework can lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energies, which are desirable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

A hypothetical reaction sequence to build such a system is outlined below:

Interactive Table: Hypothetical Sequential Synthesis of an Extended π-System
StepReactant 1Reactant 2Catalyst/ConditionsIntermediate/ProductPurpose
1This compoundTerminal AlkynePd(PPh₃)₂Cl₂/CuI (Sonogashira Coupling)3-Bromo-2-(alkynyl)-1,1'-biphenylIntroduces first extension via the more reactive C-I bond.
2Product from Step 1Arylboronic AcidPd(OAc)₂/Ligand (Suzuki Coupling)3-(Aryl)-2-(alkynyl)-1,1'-biphenylIntroduces second extension via the C-Br bond.
3Product from Step 2-Annulation Catalyst (e.g., BBr₃)Boron-doped Polyaromatic HydrocarbonCyclization to form the final planar, conjugated system.

Development of Chiral Ligands based on Atropisomeric Biphenyl Derivatives

Perhaps one of the most significant applications of this compound is in the synthesis of atropisomeric chiral ligands for transition-metal-catalyzed asymmetric reactions. Axially chiral biphenyls are a privileged class of ligands, with BINAP and its derivatives being famous examples. The development of new, highly efficient, and adjustable chiral ligands is a central theme in asymmetric catalysis. nih.gov

Starting from this compound, chemists can introduce phosphine, amine, or other coordinating groups at the 2- and 2'- positions (the 2'-position of the second phenyl ring) through multi-step synthetic sequences. The 2-iodo group is crucial for initiating the construction of the ligand scaffold, while the 3-bromo group can be used to tune the steric and electronic properties of the resulting ligand. Research has shown that adjusting substituents at the 3,3', 5,5', and 6,6' positions of the biphenyl core can make ligands and catalysts more efficient in asymmetric catalysis.

These tailored biphenyl ligands can then be complexed with transition metals like palladium, rhodium, or copper to create catalysts for a wide array of enantioselective transformations, including additions, cycloadditions, and hydrogenations. nih.gov The defined, rigid chiral pocket created by the ligand forces the reactants to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Interactive Table: Examples of Asymmetric Reactions Using Biphenyl-Based Chiral Ligands
Ligand TypeMetalAsymmetric ReactionApplication
Chiral PhosphoramiditesPalladiumCycloadditionsSynthesis of complex cyclic molecules.
Axially Chiral DiolsTitaniumAdditions of diethylzinc (B1219324) to aldehydesFormation of chiral secondary alcohols.
Chiral Phosphoric AcidsBrønsted AcidCyclization of o-quinonemethidesSynthesis of spiro-derivatives.
Bifunctional PhosphinesCopper, GoldButenolide IsomerizationSynthesis of chiral butenolides. nih.gov

Integration into Framework Materials (e.g., MOFs, COFs)

While direct use of this compound in framework materials is not widely documented, its potential as a precursor for the organic linkers or "struts" used in Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is significant. These crystalline porous materials are constructed from inorganic nodes (in MOFs) or organic clusters (in COFs) connected by organic linkers. tcichemicals.com The properties of the framework, such as pore size, surface area, and chemical functionality, are dictated by the geometry and chemical nature of these linkers. researchgate.net

The biphenyl unit is a common and desirable core for such linkers due to its rigidity and length, which helps in creating robust and porous structures. nih.govresearchgate.net The bromo and iodo groups on this compound can be readily converted into functional groups necessary for framework construction, such as carboxylic acids or amines. For example, a double lithiation followed by quenching with carbon dioxide would yield a biphenyl dicarboxylic acid. Alternatively, palladium-catalyzed amination reactions could install two amine functionalities.

These resulting difunctional biphenyl molecules, such as 4,4'-biphenyl dicarboxylic acid (BPDC), are widely used as organic linkers in the synthesis of MOFs. nih.govnih.govacs.org Similarly, diamine-functionalized biphenyls are used to construct imine-linked COFs. tcichemicals.com Therefore, this compound represents a versatile starting point for accessing bespoke organic linkers for the rational design and synthesis of advanced porous materials for applications in gas storage, separation, and catalysis. tcichemicals.comnih.gov

Contributions to Organic Electronic and Photonic Materials (e.g., as building blocks)

The role of this compound as a precursor to PAHs (as discussed in section 7.2) directly translates to its contribution to the field of organic electronics and photonics. Materials for these applications require precisely controlled electronic properties, thermal stability, and processability. The ability to build complex, well-defined π-conjugated systems from this building block is paramount.

Sequential cross-coupling reactions starting from this compound allow for the synthesis of donor-acceptor (D-A) type molecules, which are fundamental to organic photovoltaics (solar cells) and OLEDs. researchgate.net For example, an electron-donating group can be installed at the iodo-position, and an electron-accepting group at the bromo-position, leading to a molecule with a tailored energy gap and charge-transfer characteristics. The biphenyl core itself contributes to the material's morphological stability, which is crucial for the longevity and performance of electronic devices.

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-2-iodo-1,1'-biphenyl, and what critical reaction parameters must be controlled?

Answer:
Synthesis typically involves sequential halogenation of biphenyl derivatives. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation, while iodination may employ copper(I) iodide or palladium catalysts in Ullmann-type couplings. Key parameters include:

  • Temperature control (e.g., <50°C to prevent over-halogenation).
  • Stoichiometry (excess iodine can lead to diiodinated byproducts).
  • Catalyst selection (e.g., Pd(OAc)₂ for regioselective iodination at the ortho position).
    Refer to analogous brominated biphenyl syntheses for optimization .

Advanced: How can coupling reactions involving this compound be optimized to minimize diiodinated byproducts?

Answer:
To suppress diiodination:

  • Use substoichiometric iodine (0.95–1.05 equivalents) and monitor reaction progress via TLC or GC-MS.
  • Employ bulky ligands (e.g., SPhos or Xantphos) to sterically hinder multiple substitutions.
  • Optimize solvent polarity (e.g., DMF for better iodine solubility vs. toluene for steric control).
    Cross-validation with computational models (DFT) can predict regioselectivity and transition states .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:
Prioritize:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons near halogens).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 359.88 for C₁₂H₈BrI).
  • XRD : Resolve crystal packing and halogen-halogen interactions.
    Reference spectral libraries for bromo/iodo-biphenyl analogs (e.g., NIST data for 2-bromobiphenyl) .

Advanced: How do steric and electronic effects of Br/I substituents influence cross-coupling reactivity?

Answer:

  • Electronic effects : Iodine’s lower electronegativity (vs. Br) enhances oxidative addition in Pd-catalyzed couplings.
  • Steric effects : Ortho-substituted iodine creates steric hindrance, requiring ligands like DavePhos to improve turnover.
  • Competitive pathways : Bromine may undergo faster transmetalation in Suzuki-Miyaura reactions, while iodine favors Sonogashira couplings. Experimental validation via Hammett plots or kinetic studies is recommended .

Basic: What environmental fate considerations apply to this compound?

Answer:

  • Volatilization : High log Kow (~4.5) suggests adsorption to soil/sediment over water solubility.
  • Biodegradation : Aerobic microbial degradation via hydroxylation (similar to biphenyl pathways) is likely, but halogenation slows metabolism.
  • Toxicity : Analogous biphenyls show low bioaccumulation but acute aquatic toxicity (LC50 <1 mg/L for Daphnia). Monitor using OECD 301F biodegradation assays .

Advanced: How can computational modeling predict regioselectivity in functionalizing this compound?

Answer:

  • DFT calculations : Compare activation energies for halogen displacement at Br vs. I sites.
  • Molecular dynamics : Simulate solvent effects on transition states (e.g., THF stabilizes iodide intermediates).
  • Docking studies : Predict interactions with enzyme active sites (e.g., cytochrome P450 for oxidation pathways). Tools like Gaussian or ORCA are standard .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood (volatile halogens irritate eyes/skin).
  • Waste disposal : Halogenated waste streams (avoid incineration without scrubbers).
  • First aid : Immediate rinsing for dermal contact; activated charcoal for ingestion. Analogous bromobiphenyls are classified as Aquatic Acute 1 toxins .

Advanced: How to reconcile contradictions between lab toxicity and environmental monitoring data for halogenated biphenyls?

Answer:

  • Bioavailability adjustments : Lab tests use nominal concentrations, but environmental matrices (e.g., sediment) reduce bioavailability. Apply partition coefficients (Kd) to adjust effective doses.
  • Chronic vs. acute endpoints : Long-term studies may show lower NOECs than acute LC50 values.
  • Metabolite screening : Degradation products (e.g., hydroxylated species) may have higher toxicity. Use LC-MS/MS for metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.